Superior OFET Charge Mobility
The [1]benzothieno[3,2-b][1]benzothiophene (BTBT) core, which is the central scaffold of this compound, enables significantly higher charge carrier mobility in organic field-effect transistors (OFETs) compared to earlier generations of thienoacene-based semiconductors [1]. This foundational difference underpins the value of any BTBT-based building block, including this carboxylic acid derivative.
| Evidence Dimension | Hole Mobility (μ) in OFETs |
|---|---|
| Target Compound Data | BTBT derivatives (e.g., DPh-BTBT) achieve mobilities of up to 2.0 cm²/V·s [2]. |
| Comparator Or Baseline | First-generation thienoacenes achieved moderate hole mobilities of approximately 0.1 cm²/V·s [1]. |
| Quantified Difference | Up to a 20x increase in mobility. |
| Conditions | Vapor-deposited OFETs measured under ambient conditions. |
Why This Matters
This class-level property justifies the selection of any BTBT-derived compound over older thienoacene alternatives for applications requiring efficient charge transport.
- [1] Kazuo Takimiya, Itaru Osaka, Takamichi Mori, Masahiro Nakano. Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure. Accounts of Chemical Research 2014, 47 (5), 1493-1502. View Source
- [2] K. Takimiya et al. 2,7-Diphenyl[1]benzothieno[3,2-b]benzothiophene, A New Organic Semiconductor for Air-Stable Organic Field-Effect Transistors with Mobilities up to 2.0 cm2 V-1 s-1. J. Am. Chem. Soc. 2006, 128, 39, 12604–12605. View Source
